molecular formula C9H11NO5S B1361429 (4-Methoxy-benzenesulfonylamino)-acetic acid CAS No. 13029-74-8

(4-Methoxy-benzenesulfonylamino)-acetic acid

Cat. No.: B1361429
CAS No.: 13029-74-8
M. Wt: 245.25 g/mol
InChI Key: YMPHCYPWPATWRU-UHFFFAOYSA-N
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Description

(4-Methoxy-benzenesulfonylamino)-acetic acid is an organic compound characterized by the presence of a methoxy group, a benzenesulfonyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzenesulfonylamino)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzenesulfide or 4-methoxybenzenethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-benzenesulfonylamino)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the sulfonyl group can form strong ionic interactions with positively charged residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonic acid
  • 4-Methoxybenzaldehyde
  • 4-Methoxybenzenethiol

Uniqueness

(4-Methoxy-benzenesulfonylamino)-acetic acid is unique due to the presence of both a sulfonyl group and an amino-acetic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-7-2-4-8(5-3-7)16(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPHCYPWPATWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351640
Record name (4-Methoxy-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-74-8
Record name (4-Methoxy-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxybenzenesulfonamido)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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